Lipophilicity (LogP) Comparison
The calculated octanol-water partition coefficient (LogP) for 1-Cbz-3-methylenepyrrolidine is 2.52, significantly higher than that of the N-Boc analogue (2.12) and the hydrochloride salt of the free amine (0.96) . This represents an approximately 19% increase in LogP versus the Boc analog and a 2.6-fold increase versus the free amine HCl salt.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.52 (1-Cbz-3-methylenepyrrolidine) |
| Comparator Or Baseline | 1-Boc-3-methylenepyrrolidine: LogP = 2.12; 3-Methylenepyrrolidine·HCl: LogP = 0.96 |
| Quantified Difference | ΔLogP = +0.40 vs. Boc; +1.56 vs. HCl salt |
| Conditions | In silico calculation (ACD/Labs or similar algorithm). |
Why This Matters
Higher LogP translates to increased retention on reversed-phase HPLC, potentially simplifying purification, and differential solubility in organic solvents, which directly impacts reaction design and workup procedures.
